molecular formula C10H11FN4O2S2 B1422250 N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide CAS No. 1199215-80-9

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B1422250
CAS No.: 1199215-80-9
M. Wt: 302.4 g/mol
InChI Key: FYTCPTRMIRDIAO-UHFFFAOYSA-N
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Description

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a fluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with appropriate halides under acidic conditions. The resulting thiadiazole intermediate is then further reacted with ethylamine and fluorobenzenesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent and an anti-inflammatory drug. Its ability to modulate biological pathways makes it a target for therapeutic interventions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

  • Acetazolamide: A well-known compound with a similar thiadiazole structure, used primarily as a diuretic and carbonic anhydrase inhibitor.

  • Thiosemicarbazides: Compounds with similar core structures, often used in the synthesis of heterocyclic compounds.

Uniqueness: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide stands out due to its specific fluorobenzenesulfonamide group, which imparts unique chemical and biological properties. This distinctiveness allows for its use in specialized applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTCPTRMIRDIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157447
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-80-9
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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